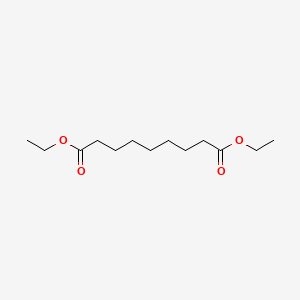

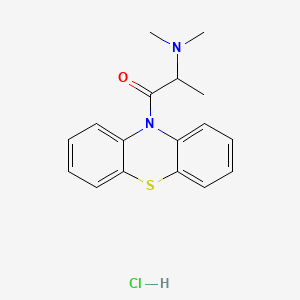

![molecular formula C11H11BrN2S B1215502 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole CAS No. 6646-46-4](/img/structure/B1215502.png)

6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole

概要

説明

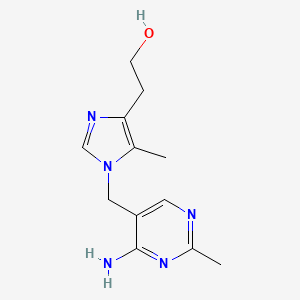

6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic system containing both nitrogen and sulfur atoms.

科学的研究の応用

6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole has several scientific research applications:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

将来の方向性

The future directions for this compound could involve further studies on its mechanism of action, especially in relation to its antimicrobial and antituberculosis activities. Additionally, more research could be conducted to explore its potential applications in other areas, such as anticancer therapy .

作用機序

Target of Action

The primary target of Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- is Mycobacterium tuberculosis (Mtb) . This compound has been found to have significant activity against this bacterium, which is the causative agent of tuberculosis .

Mode of Action

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- interacts with its target by inhibiting the Pantothenate synthetase of Mtb . This enzyme is crucial for the survival and virulence of Mtb, and its inhibition disrupts the bacterium’s metabolic processes .

Biochemical Pathways

The compound affects the pantothenate synthesis pathway in Mtb . Pantothenate synthetase is a key enzyme in this pathway, and its inhibition disrupts the production of pantothenate, a precursor for Coenzyme A. This disruption affects various downstream metabolic processes essential for the survival and virulence of Mtb .

Result of Action

The result of the action of Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- is the inhibition of Mtb growth . The compound has shown significant activity against Mtb, with IC50 values in the micromolar range . Furthermore, it has been found to have selective inhibition of Mtb over a panel of non-tuberculous mycobacteria .

生化学分析

Biochemical Properties

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- plays a crucial role in biochemical reactions by interacting with a range of enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against enzymes such as Mycobacterium tuberculosis pantothenate synthetase, which is essential for the survival of the bacterium . Additionally, imidazo[2,1-b]thiazole derivatives have demonstrated binding affinity to various proteins involved in cell signaling pathways, thereby modulating their activity and influencing cellular processes .

Cellular Effects

The effects of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- on cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and activating caspases . Furthermore, it influences cell signaling pathways, leading to alterations in gene expression and cellular metabolism. For instance, imidazo[2,1-b]thiazole derivatives have been shown to inhibit the growth of Mycobacterium tuberculosis by selectively targeting bacterial enzymes without affecting human cells .

Molecular Mechanism

At the molecular level, imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For example, molecular docking studies have revealed that this compound interacts with the active site of Mycobacterium tuberculosis pantothenate synthetase, inhibiting its function and thereby preventing the synthesis of essential metabolites . Additionally, imidazo[2,1-b]thiazole derivatives can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its biological activity over extended periods .

Dosage Effects in Animal Models

The effects of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in the biosynthesis of essential metabolites, such as pantothenate synthetase in Mycobacterium tuberculosis . Additionally, it can modulate the activity of enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- within cells and tissues are mediated by specific transporters and binding proteins. This compound has been observed to accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biological effects . Understanding the mechanisms of transport and distribution is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

Imidazo[2,1-b]thiazole, 6-(4-bromophenyl)-2,3,5,6-tetrahydro- exhibits specific subcellular localization, which influences its activity and function. This compound has been found to localize in the mitochondria, where it disrupts mitochondrial membrane potential and induces apoptosis in cancer cells . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its targeting and efficacy .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. For instance, the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles can yield imidazo[2,1-b]thiazole systems . The reaction conditions often include heating the reagent mixture in a solvent like benzene for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those in laboratory settings. The use of catalysts and optimized reaction conditions can enhance yield and purity .

化学反応の分析

Types of Reactions

6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazo[2,1-b]thiazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at different positions on the molecule .

類似化合物との比較

Similar Compounds

Imidazo[2,1-b]thiazine: Another heterocyclic compound with similar structural features and biological activities.

Imidazo[1,2-a]pyridine: Known for its antituberculosis activity.

Imidazo[2,1-b][1,3,4]thiadiazole: Exhibits anti-inflammatory and anticancer properties.

Uniqueness

6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole is unique due to its specific substitution pattern, which imparts distinct biological activities. Its bromophenyl group enhances its ability to interact with biological targets, making it a valuable compound for drug development .

特性

IUPAC Name |

6-(4-bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHGAIADRJRJOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20985103 | |

| Record name | 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6646-46-4 | |

| Record name | 4-Bromotetramisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006646464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(4-Bromophenyl)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20985103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(4-bromophenyl)-2H,3H,5H,6H-imidazo[2,1-b][1,3]thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BROMOTETRAMISOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Q75W2536 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

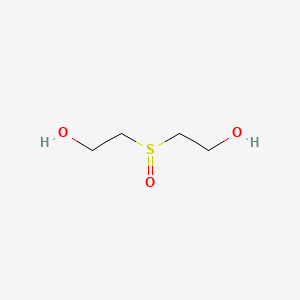

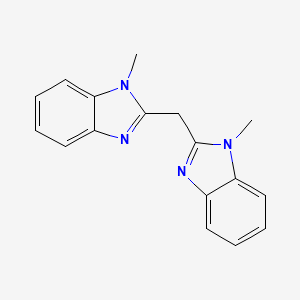

![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[(4-azidophenoxy)-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1215432.png)

![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)